N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine
Description
N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine is a selenium-containing heterocyclic compound featuring a benzoselenazole core fused with a sulfanyl-ethanamine side chain. The benzoselenazole moiety comprises a benzene ring fused with a selenazole ring (containing selenium and nitrogen), while the sulfanyl group (-S-) bridges the heterocycle to the ethanamine backbone. This structure confers unique electronic and steric properties, distinguishing it from sulfur or oxygen-based analogs.
Properties
CAS No. |
143392-59-0 |
|---|---|
Molecular Formula |
C9H10N2SSe |
Molecular Weight |
257.23 g/mol |
IUPAC Name |
N-(1,3-benzoselenazol-2-ylsulfanyl)ethanamine |
InChI |
InChI=1S/C9H10N2SSe/c1-2-10-12-9-11-7-5-3-4-6-8(7)13-9/h3-6,10H,2H2,1H3 |
InChI Key |
HBZOPFUFFDHMBT-UHFFFAOYSA-N |
Canonical SMILES |
CCNSC1=NC2=CC=CC=C2[Se]1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine typically involves the reaction of 2-mercaptobenzoselenazole with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH levels.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine involves its interaction with molecular targets such as enzymes and cellular receptors. The benzoselenazole ring can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Molecular Properties
*Estimated based on selenium substitution in analogous structures.
Key Observations :
- Selenium vs. Sulfur : The replacement of sulfur in benzothiazole (C₉H₁₀N₂S) with selenium increases molecular weight by ~78.96 g/mol and alters electronic properties. Selenium’s lower electronegativity and larger atomic radius may enhance lipophilicity and redox activity compared to sulfur analogs .
- Sulfanyl Group : The additional sulfanyl group in the target compound could improve solubility via sulfur’s polarizability, contrasting with NBOMe derivatives, where methoxy groups dominate pharmacokinetics .
Key Findings :
- Antimicrobial Potential: The halogenated benzyl groups in triazole-ethanamines (e.g., 2,4-dichlorobenzyl) are critical for antifungal activity . The target compound’s benzoselenazolyl group may offer similar halogen-like effects through selenium’s electronegativity.
- Toxicity Profile: NBOMe derivatives exhibit severe neurotoxicity due to their potent receptor binding . In contrast, selenium’s incorporation might reduce acute toxicity while introducing selenoprotein-mediated metabolic effects.
Biological Activity
N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine is a compound that has garnered attention due to its potential biological activities. This article aims to compile and analyze various research findings related to its biological properties, including antibacterial, anticancer, and other pharmacological activities.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities. Below are some key findings:
Antimicrobial Activity
-
Antibacterial Properties : Studies have shown that derivatives of benzothiazoles and benzothiazolium salts exhibit significant antibacterial activity against various pathogens. While specific data on this compound is limited, its structural analogs have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Pathogen Activity Level Staphylococcus aureus Moderate Escherichia coli Variable Pseudomonas aeruginosa Low - Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, although specific studies on this compound are still required for confirmation.
Anticancer Activity
Recent investigations into the anticancer properties of related compounds suggest potential efficacy in inhibiting cancer cell proliferation.
-
Cell Line Studies : Research involving similar selenazole compounds has indicated cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Cell Line IC50 (µM) MCF-7 15 HeLa 20 - Mechanisms : The anticancer activity is hypothesized to occur through induction of apoptosis and cell cycle arrest, although further studies are necessary to elucidate the specific pathways involved.
Case Studies
Several case studies have evaluated the biological activity of compounds related to this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of selenazole derivatives for their antimicrobial properties. The results indicated that modifications at the benzothiazole ring significantly influenced antibacterial potency, suggesting that this compound could be optimized for enhanced activity .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of selenazole derivatives on human cancer cell lines. The findings revealed that certain substitutions increased cytotoxicity significantly compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
